Physicochemical Profile vs. Des-hydroxy Analog: 0.2 Log Unit Lipophilicity Reduction and 3-Fold H-Bond Donor Increase
N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide exhibits a computed XLogP3 of 0.9, representing a reduction of 0.2 log units relative to the simpler N-cyclohexylacetamide (XLogP3 = 1.1) [1][2]. More critically, the target compound possesses 3 hydrogen bond donors (vs. 1) and 3 hydrogen bond acceptors (vs. 1) [1][2]. This ~3-fold increase in H-bond donor count is directly attributable to the N'-hydroxycarbamimidoyl moiety and predicts substantially improved aqueous solubility and altered membrane permeability characteristics.
| Evidence Dimension | Lipophilicity and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | XLogP3 = 0.9; HBD = 3; HBA = 3 |
| Comparator Or Baseline | N-Cyclohexylacetamide (CAS 1124-53-4): XLogP3 = 1.1; HBD = 1; HBA = 1 |
| Quantified Difference | ΔXLogP3 = -0.2; ΔHBD = +2; ΔHBA = +2 |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07) |
Why This Matters
Lower lipophilicity and higher hydrogen bonding capacity can translate to reduced non-specific binding and improved pharmacokinetic handling in in vitro assays.
- [1] PubChem. (2026). N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide. PubChem CID 45791986. XLogP3-AA = 0.9; HBD = 3; HBA = 3. View Source
- [2] PubChem. (2026). N-Cyclohexylacetamide. PubChem CID 14301. XLogP3 = 1.1; HBD = 1; HBA = 1. View Source
